molecular formula C9H15NO B2680670 4-Methoxy-1-(prop-2-yn-1-yl)piperidine CAS No. 1219606-37-7

4-Methoxy-1-(prop-2-yn-1-yl)piperidine

Cat. No. B2680670
CAS RN: 1219606-37-7
M. Wt: 153.225
InChI Key: FYPWNSAINUKWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methoxy-1-(prop-2-yn-1-yl)piperidine” is a chemical compound with the CAS Number: 1219606-37-7 . It has a molecular weight of 153.22 . The IUPAC name for this compound is 4-methoxy-1-(2-propynyl)piperidine .


Molecular Structure Analysis

The InChI code for “4-Methoxy-1-(prop-2-yn-1-yl)piperidine” is 1S/C9H15NO/c1-3-6-10-7-4-9(11-2)5-8-10/h1,9H,4-8H2,2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-Methoxy-1-(prop-2-yn-1-yl)piperidine” is a liquid at room temperature .

Scientific Research Applications

Sigma(1) Receptor Binding and Antiproliferative Activity

The research on derivatives of methylpiperidines, including compounds structurally related to 4-Methoxy-1-(prop-2-yn-1-yl)piperidine, has shown significant sigma(1) receptor affinity and selectivity. These compounds, especially the 4-methyl derivative, demonstrated potent sigma(1) ligand properties with substantial selectivity over sigma(2) receptors and the Delta(8)-Delta(7) sterol isomerase site. Furthermore, certain naphthalene compounds exhibited antiproliferative activity in rat C6 glioma cells, hinting at potential therapeutic applications in tumor research and therapy (Berardi et al., 2005).

Synthesis of Naturally Occurring Alkaloids

The compound has been explored as an intermediate in the synthesis of naturally occurring piperidine alkaloids, such as (-)-pinidinone. This process involved a key step using diastereoselective PdCl2/CuCl2-catalyzed intramolecular methoxyaminocarbonylation, showcasing the versatility of piperidine derivatives in complex organic syntheses (Csatayová et al., 2010).

Bacterial Persister Eradication

A study identified a compound structurally similar to 4-Methoxy-1-(prop-2-yn-1-yl)piperidine, demonstrating selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery opens new pathways in combating bacterial resistance and understanding the mechanism of persistence (Kim et al., 2011).

Corrosion Inhibition

Piperidine derivatives have been evaluated for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations revealed that these compounds exhibit promising adsorption and inhibition characteristics, which could be valuable in materials science and engineering to protect metals against corrosion (Kaya et al., 2016).

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidone analogs, which include compounds like “4-Methoxy-1-(prop-2-yn-1-yl)piperidine”, have been found to have a wide range of bioactivities, including anti-HIV, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities . This suggests that “4-Methoxy-1-(prop-2-yn-1-yl)piperidine” and similar compounds could have potential applications in various fields, including medicine and pharmacology .

properties

IUPAC Name

4-methoxy-1-prop-2-ynylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-3-6-10-7-4-9(11-2)5-8-10/h1,9H,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPWNSAINUKWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-(prop-2-yn-1-yl)piperidine

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